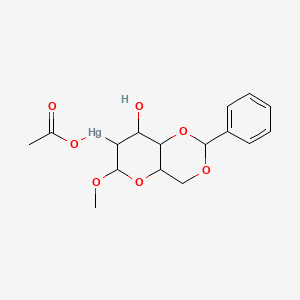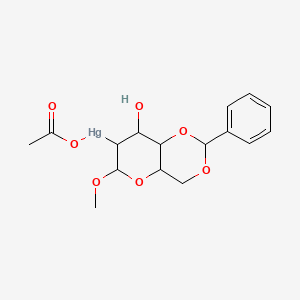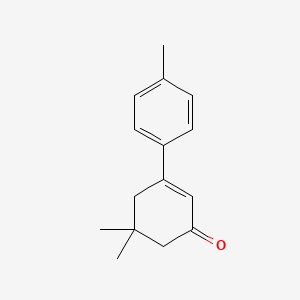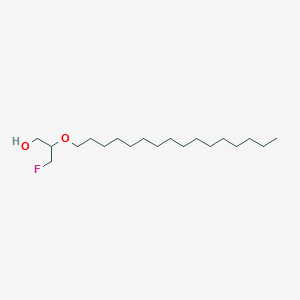
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside is a complex organic compound that features a unique combination of functional groups, including a benzylidene acetal and a mercury-containing moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside typically involves multiple stepsThe mercuryyl group is then introduced through a reaction with a suitable mercury-containing reagent under controlled conditions .
Industrial Production Methods
laboratory-scale synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of mercury reagents under stringent safety protocols .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the mercuryyl group or reduce other functional groups within the molecule.
Substitution: The benzylidene group can be substituted under specific conditions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme mechanisms and interactions with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism by which Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside exerts its effects involves interactions with various molecular targets. The mercuryyl group can form strong bonds with sulfur-containing biomolecules, potentially inhibiting enzyme activity. The benzylidene group can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-chlorohexopyranoside: Similar structure but contains a chlorine atom instead of a mercuryyl group.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-bromohexopyranoside: Contains a bromine atom instead of a mercuryyl group.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-iodohexopyranoside: Contains an iodine atom instead of a mercuryyl group.
Uniqueness
The presence of the mercuryyl group in Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside makes it unique compared to its halogenated analogs. This group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
65725-23-7 |
|---|---|
Fórmula molecular |
C16H20HgO7 |
Peso molecular |
524.92 g/mol |
Nombre IUPAC |
acetyloxy-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)mercury |
InChI |
InChI=1S/C14H17O5.C2H4O2.Hg/c1-16-12-7-10(15)13-11(18-12)8-17-14(19-13)9-5-3-2-4-6-9;1-2(3)4;/h2-7,10-15H,8H2,1H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
HEFOOXZAWRJZQU-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Hg]C1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)





![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
